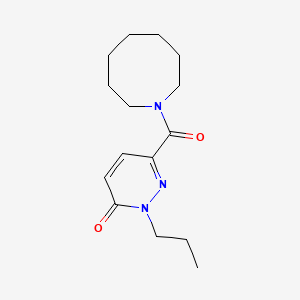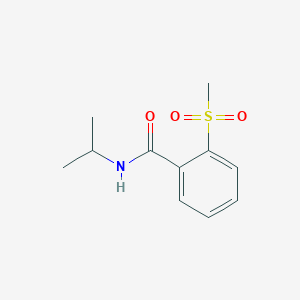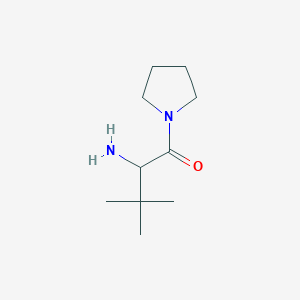![molecular formula C13H22O2 B7500102 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol, also known as HMAE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the expression of various genes. In vivo studies have shown that 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can improve cognitive function in animal models of Alzheimer's disease, reduce tumor growth in animal models of cancer, and modulate the immune response in animal models of autoimmune disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol in lab experiments is that it is a synthetic compound with a high degree of purity, which allows for precise dosing and reproducibility of results. However, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is not yet widely available and may be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol.
Orientations Futures
There are several potential future directions for research on 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol. One area of interest is the development of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol derivatives with improved pharmacological properties. Another area of interest is the use of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol and its potential therapeutic applications in various fields.
Méthodes De Synthèse
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can be synthesized through a multistep process starting with the reaction of 1-adamantylmagnesium bromide with formaldehyde, followed by the reaction of the resulting product with ethylene oxide. This process yields 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol with a purity of over 98%.
Applications De Recherche Scientifique
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-[3-(hydroxymethyl)-1-adamantyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-2-1-12-4-10-3-11(5-12)7-13(6-10,8-12)9-15/h10-11,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNWKFKZCTHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)






![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)